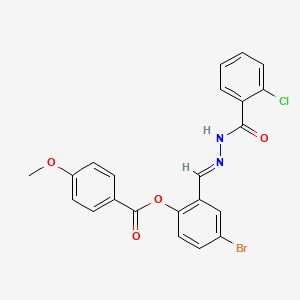![molecular formula C25H24N6O2S B12010072 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12010072.png)
2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fascinating hybrid, combining a 1,2,4-triazole ring, a sulfanyl group, and an acetohydrazide moiety. Let’s break it down:
1,2,4-Triazole Ring: The 1,2,4-triazole scaffold is a five-membered heterocycle containing three nitrogen atoms. It’s known for its diverse biological activities and is often found in pharmaceuticals and agrochemicals.
Sulfanyl Group: The sulfanyl (thiol) group (-SH) adds reactivity and can participate in various chemical transformations.
Acetohydrazide Moiety: The acetohydrazide portion contributes to the compound’s overall structure.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of an aldehyde or ketone with hydrazine hydrate, followed by cyclization with an appropriate isocyanate or isothiocyanate. The specific reaction conditions and reagents may vary, but the overall strategy remains consistent.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically synthesize this compound using scalable methods. Optimization for yield, purity, and safety considerations play a crucial role in large-scale synthesis.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound’s aromatic rings can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the triazole ring or the carbonyl group can yield different derivatives.
Substitution: The sulfanyl group can participate in substitution reactions, such as nucleophilic aromatic substitution (S_NAr).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
Substitution: Strong bases (e.g., sodium hydroxide, NaOH) facilitate S_NAr reactions.
Major Products:: The specific products depend on the reaction conditions and substituents present. Variants of this compound with different substituents on the aromatic rings can be obtained.
Aplicaciones Científicas De Investigación
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Anticancer Properties: Investigated for its potential as an anticancer agent due to its unique structure.
Antimicrobial Activity: Assessed for antibacterial and antifungal effects.
Enzyme Inhibition: Studied as a potential enzyme inhibitor.
Materials Science: Used in the synthesis of functional materials.
Agrochemicals: Evaluated for pesticidal properties.
Mecanismo De Acción
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
While this compound stands out due to its intricate structure, similar compounds include:
4-Methoxyphenethylamine: (CAS: 55-81-2)
2-Amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole: (CAS: 5711-61-5)
Propiedades
Fórmula molecular |
C25H24N6O2S |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C25H24N6O2S/c1-17-6-10-21(11-7-17)31-24(19-8-12-22(33-3)13-9-19)29-30-25(31)34-16-23(32)28-27-18(2)20-5-4-14-26-15-20/h4-15H,16H2,1-3H3,(H,28,32)/b27-18+ |
Clave InChI |
LWXIIORPNFNVER-OVVQPSECSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CN=CC=C3)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CN=CC=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)

![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B12010010.png)

![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)
![Benzene, 1-methoxy-4-[(4-methylphenyl)sulfonyl]-](/img/structure/B12010035.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12010039.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)

![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12010058.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12010061.png)
![[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate](/img/structure/B12010063.png)
